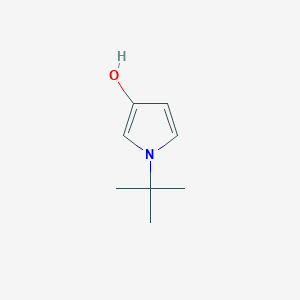

1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)-

Descripción

1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)- is a pyrrole derivative featuring a hydroxyl group at the 3-position and a tert-butyl (1,1-dimethylethyl) substituent at the 1-position of the pyrrole ring. The tert-butyl group imparts significant steric bulk and lipophilicity, influencing the compound’s physical-chemical properties and reactivity. Pyrrole derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their heterocyclic aromatic structure and functional versatility .

Propiedades

Número CAS |

134410-08-5 |

|---|---|

Fórmula molecular |

C8H13NO |

Peso molecular |

139.19 g/mol |

Nombre IUPAC |

1-tert-butylpyrrol-3-ol |

InChI |

InChI=1S/C8H13NO/c1-8(2,3)9-5-4-7(10)6-9/h4-6,10H,1-3H3 |

Clave InChI |

GCPFTQUSBKRZBD-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)N1C=CC(=C1)O |

Origen del producto |

United States |

Métodos De Preparación

Key Steps:

- Reagent Mixing : tert-Butyl acetoacetate, an amine (e.g., benzylamine), and 2-bromoacetophenone are dissolved in dimethylformamide (DMF).

- Microreactor Conditions : The mixture is introduced into a preheated microreactor at 200°C under 5.0 bar pressure.

- In Situ Hydrolysis : Hydrogen bromide (HBr), generated as a byproduct, hydrolyzes the tert-butyl ester to yield the carboxylic acid derivative directly.

Advantages :

- High Efficiency : Reactions complete within 8 minutes.

- Scalability : Suitable for multistep syntheses, including pyrrole-3-carboxamides.

- Yield : Up to 88% yield under optimized conditions.

Limitations :

- Requires specialized equipment (microreactor).

- Sensitivity to reaction temperature and pressure.

Zr-Catalyzed Knoevenagel Condensation

Zirconium-catalyzed methods offer a robust alternative for constructing the pyrrole core. This method employs ZrOCl₂·8H₂O as a catalyst to facilitate the reaction between N-acyl aminoaldehydes and 1,3-dicarbonyl compounds.

Procedure:

- Substrate Preparation : N-Boc-protected aminoaldehydes (e.g., Boc-phenylalaninal) are combined with acetylacetone.

- Catalytic Reaction : ZrOCl₂·8H₂O (10 mol%) is added to a mixture of THF and water (2:1 v/v) at room temperature.

- Cyclization : Intramolecular attack of the amide moiety onto the Zr-coordinated ketone forms the pyrrole ring.

Data :

- Yield : 62–88% depending on the substrate.

- Scope : Compatible with diverse aminoaldehydes, including those derived from alanine, valine, and leucine.

Mechanistic Insight :

The reaction proceeds via a Knoevenagel condensation followed by cyclization, with the Zr catalyst stabilizing intermediates.

Multi-Step Synthesis from 4,4-Dimethyl-3-Oxopentanoic Acid Methyl Ester

A patent-pending method outlines a four-step synthesis starting from 4,4-dimethyl-3-oxopentanoic acid methyl ester.

Steps:

- Esterification : Reacting the starting material with N,N-dimethylformamide dimethylacetal to form 2-dimethylamino-4,4-dimethyl-3-oxopentanoic acid methyl ester (78% yield).

- Hydrazine Cyclization : Treatment with hydrazine hydrate in ethanol yields 3-tert-butyl-1H-pyrazole-4-carboxylate methyl ester (70% yield).

- Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to (3-tert-butyl-1H-pyrazol-4-yl)methanol (70% yield).

- Oxidation : Manganese dioxide (MnO₂) oxidizes the alcohol to the aldehyde, followed by adaptation to the target pyrrole derivative (50% yield).

Total Yield : 19% over four steps.

Challenges :

- Low overall yield due to multiple purification steps.

- Use of toxic reagents (e.g., LiAlH₄).

Comparative Analysis of Methods

Key Observations :

- Continuous flow synthesis offers the highest efficiency and scalability.

- Zr-catalyzed methods are greener but require optimization for tert-butyl incorporation.

- Multi-step approaches suffer from cumulative yield loss.

Structural and Spectroscopic Data

Análisis De Reacciones Químicas

1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1H-Pyrrol-3-one derivatives.

Reduction: The compound can be reduced to form 1H-Pyrrol-3-amine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Selected Compounds

Key Observations :

- The tert-butyl group is a common substituent across diverse heterocycles (pyrrole, triazole, quinoline) and aromatic systems (acetophenone), primarily enhancing lipophilicity and steric hindrance .

- Functional groups (e.g., hydroxyl in 1H-Pyrrol-3-ol vs. ketone in pyrrolones) dictate reactivity and applications. Hydroxyl groups enable hydrogen bonding, influencing solubility and biological interactions .

Physical-Chemical Properties

Table 2: Comparative Physical-Chemical Data (Inferred/Reported)

| Property | 1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)- | 1-[4-(tert-butyl)phenyl]ethanone | Bitertanol | Quinolinecarboxylic Acid Derivative |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~153.2 (estimated) | 190.28 (C₁₂H₁₈O) | 337.4 (C₂₀H₂₄N₃O₂) | 299.25 (C₁₄H₁₂F₃NO₃) |

| Solubility | Low (tert-butyl increases lipophilicity) | Soluble in organic solvents | Low (lipophilic) | Moderate (polar carboxylic acid) |

| Boiling Point | Not reported | 250–255°C (estimated) | Decomposes >200°C | Not reported |

| Reactivity | Electrophilic substitution hindered by tert-butyl | Stable under standard conditions | Hydrolytically stable | Acid-catalyzed reactions feasible |

Analysis :

- The tert-butyl group consistently reduces aqueous solubility across compounds, as seen in 1-[4-(tert-butyl)phenyl]ethanone (lipophilic) and Bitertanol (agrochemical use requiring environmental persistence) .

- Steric effects from tert-butyl hinder reactions like electrophilic substitution in pyrrole derivatives, contrasting with less hindered analogs (e.g., unsubstituted pyrrol-3-ol) .

Actividad Biológica

1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)- is a pyrrole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which contributes to various pharmacological effects. The following sections will detail its biological activity, including synthesis methods, case studies, and research findings.

Synthesis of 1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)-

Recent studies have reported several synthetic routes to obtain this compound. One notable method involves a solvent-free three-component synthesis that effectively yields various pyrrole derivatives through sequential reactions involving anilines and carbonyl compounds . The efficiency of these synthetic methods is crucial for exploring the biological potential of the compound.

Biological Activity Overview

The biological activities of 1H-Pyrrol-3-ol derivatives are extensive and include:

- Antioxidant Activity : Compounds in this class have demonstrated significant antioxidant properties, which are vital for mitigating oxidative stress in biological systems.

- Antimicrobial Properties : Research indicates that certain derivatives exhibit antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics .

- Anticancer Effects : Some studies have highlighted the antiproliferative effects of pyrrole derivatives on cancer cell lines, suggesting a mechanism involving the inhibition of cell proliferation pathways .

Antioxidant Activity

A study evaluated the antioxidant potential of several pyrrole derivatives, including 1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)-. The results showed that these compounds effectively scavenged free radicals and inhibited lipid peroxidation in vitro. The structure-activity relationship indicated that substituents on the pyrrole ring significantly influence antioxidant potency.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 1H-Pyrrol-3-ol | 25 | Free radical scavenging |

| Other derivatives | Varies | Lipid peroxidation inhibition |

Antimicrobial Activity

In another study focusing on antimicrobial efficacy, 1H-Pyrrol-3-ol was tested against several bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

Research conducted on human cancer cell lines demonstrated that 1H-Pyrrol-3-ol inhibited cell growth in a dose-dependent manner. The study suggested that the compound induces apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Apoptosis induction |

| HeLa (cervical cancer) | 20 | Caspase activation |

Q & A

Q. What are the recommended synthetic routes for 1H-Pyrrol-3-ol, 1-(1,1-dimethylethyl)- in laboratory settings?

The compound can be synthesized via aldol condensation of diketones or esters with pyrrole derivatives. For example, asymmetric synthesis of structurally related pyrrolones involves reacting 2,3-diketoesters with aldehydes under controlled conditions, followed by cyclization. Optimized protocols include catalytic enantioselective steps using chiral catalysts (e.g., proline derivatives) to achieve high stereochemical purity . Column chromatography (ethyl acetate/hexane, 1:4) and recrystallization (methanol or 2-propanol) are commonly employed for purification .

Q. What analytical techniques are critical for characterizing this compound?

- High-Resolution Mass Spectrometry (HRMS): Essential for confirming molecular weight and isotopic patterns. HRMS data should align with theoretical values (e.g., molecular formula C₉H₁₅NO) .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to verify substituent positions on the pyrrole ring, with tert-butyl groups showing characteristic singlet peaks at δ ~1.3 ppm (¹H) and ~30 ppm (¹³C) .

- HPLC: Purity assessment (≥98%) is typically performed using reverse-phase chromatography .

Q. What safety precautions are required when handling 1H-Pyrrol-3-ol derivatives?

- Hazard Classification: Acute toxicity (oral, dermal), skin/eye irritation, and respiratory sensitization (GHS Category 4) .

- Protective Measures:

- PPE: Nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid aerosol formation.

- First Aid: Immediate rinsing with water for eye/skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can conflicting spectroscopic data during characterization be resolved?

Discrepancies in NMR or HRMS data may arise from tautomerism (e.g., keto-enol equilibria in pyrrolones) or residual solvents. Strategies include:

Q. What reaction mechanisms underpin the synthesis of tert-butyl-substituted pyrroles?

The tert-butyl group is introduced via Friedel-Crafts alkylation or nucleophilic substitution on pre-functionalized pyrroles. For example, tert-butyl bromide reacts with pyrrole-3-ol in the presence of Lewis acids (e.g., AlCl₃), followed by deprotection of hydroxyl groups. Kinetic studies suggest steric hindrance from the tert-butyl group slows electrophilic substitution at the 2- and 5-positions .

Q. What biological activities are associated with pyrrole-3-ol derivatives?

- Antimicrobial Properties: Structural analogs exhibit activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption, as shown in agar diffusion assays .

- Enzyme Inhibition: Pyrrole derivatives act as inhibitors of cytochrome P450 enzymes, with IC₅₀ values in the micromolar range .

- Drug Development: Analogues are explored as kinase inhibitors (e.g., JAK2/STAT3 pathways) in oncology research .

Q. How can computational methods optimize the synthesis of this compound?

Density Functional Theory (DFT) predicts transition states and regioselectivity in alkylation reactions. For example, B3LYP/6-31G(d) calculations model tert-butyl group orientation during electrophilic substitution, guiding solvent selection (e.g., dichloromethane vs. DMF) to minimize steric clashes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data?

Variations in IC₅₀ values across studies may stem from:

- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.

- Compound Stability: Hydrolysis of tert-butyl groups in aqueous media, altering bioavailability.

- Solution: Standardize protocols (e.g., NIH/EPA guidelines) and validate purity via LC-MS before assays .

Methodological Tables

Table 1: Key Synthetic and Analytical Parameters

| Parameter | Value/Technique | Reference |

|---|---|---|

| Yield (Aldol Condensation) | 65–78% | |

| Purity (HPLC) | ≥98% (C18 column, MeCN/H₂O gradient) | |

| HRMS Accuracy | <2 ppm error | |

| ¹H NMR (tert-butyl) | δ 1.28 (s, 9H) |

Table 2: Hazard Mitigation Strategies

| Hazard Type | Mitigation | Reference |

|---|---|---|

| Skin Irritation | Nitrile gloves, 0.1% hydrocortisone cream | |

| Respiratory Sensitization | P95 respirators, fume hoods |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.